2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate
Overview
Description
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . . This compound is characterized by the presence of a difluoroethenyl group attached to a 4-methylbenzenesulfonate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-difluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under an inert atmosphere, usually at a temperature range of 0-5°C to prevent side reactions . The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality . The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Electrophiles: Electrophiles such as halogens, acids, and alkylating agents are used in addition reactions.
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a difluoroethenyl amine derivative, while addition with a halogen can produce a halogenated product .
Scientific Research Applications
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the reactive difluoroethenyl group. This group can undergo nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds . The compound can also interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethenyl 4-methylbenzenesulfonate: The compound itself serves as a reference point for comparison.
2,2-Difluoroethenyl 4-chlorobenzene-1-sulfonate: Similar in structure but with a chlorine atom instead of a methyl group.
2,2-Difluoroethenyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the difluoroethenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The methyl group on the benzene ring also influences its chemical behavior and applications .
Properties
IUPAC Name |
2,2-difluoroethenyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLPWMNXQYESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185739-14-4 | |
Record name | 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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